4,7-Dimethyloct-5-en-1-yn-3-ol
CAS No.: 89998-87-8
Cat. No.: VC19274630
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89998-87-8 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 4,7-dimethyloct-5-en-1-yn-3-ol |
| Standard InChI | InChI=1S/C10H16O/c1-5-10(11)9(4)7-6-8(2)3/h1,6-11H,2-4H3 |
| Standard InChI Key | JUISELIDMZAZIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C=CC(C)C(C#C)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic IUPAC name for this compound is (E,3R,4S)-4,6-dimethyloct-5-en-7-yn-3-ol, reflecting its stereochemistry and substituent positions . Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight (g/mol) | 152.23 | |
| SMILES Notation | CCC@HO | |
| InChIKey | XWSHKWPKNXSLBQ-ACMYFRETSA-N | |
| CAS Number | 89998-87-8 |
Stereochemical Configuration
The compound exhibits stereoisomerism due to its chiral centers at C3 and C4. The (3R,4S) configuration is predominant in synthetic routes, as evidenced by its use in catalytic hydrogenation studies .
Synthesis and Industrial Production
Primary Synthetic Routes
The primary synthesis involves ethynylation of methyl heptenone with acetylene in the presence of potassium hydroxide (KOH) and liquid ammonia . This reaction proceeds via nucleophilic addition, yielding the alkynol with high regioselectivity.
Reaction Scheme:
Catalytic Hydrogenation to Linalool
Industrial applications often involve selective hydrogenation to produce linalool (3,7-dimethylocta-1,6-dien-3-ol), a key fragrance ingredient. Fixed-bed reactors using Pd-Pb-Bi/Al₂O₃ catalysts achieve >99% selectivity under mild conditions (0.5–1.5 MPa, 80–100°C) .
Table 2: Hydrogenation Performance Metrics
| Catalyst System | Conversion (%) | Selectivity (%) | Space-Time Yield (hr⁻¹) |
|---|---|---|---|
| Pd-Pb-Bi/Al₂O₃ | 99.5 | 98.2 | 2.3 |
| Pd-Polymeric Composites | 98.7 | 99.8 | 1.8 |
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
-
Oxidation: Treatment with KMnO₄ in acidic conditions yields ketones or carboxylic acids, depending on reaction severity.
-
Reduction: LiAlH₄ selectively reduces the alkyne to a cis-alkene while preserving the alcohol group.
Mechanistic Insights
The triple bond’s electron-deficient nature facilitates electrophilic attacks, while the tertiary alcohol stabilizes carbocation intermediates during acid-catalyzed reactions .
Applications in Industry and Research
Fragrance and Flavor Synthesis
The compound’s musk-like odor profile makes it valuable in perfumery. Its hydrogenation derivative, linalool, is a cornerstone of floral and citrus fragrances .
Vitamin E and β-Ionone Production
As a precursor to β-ionone (a vitamin A analog), 4,7-Dimethyloct-5-en-1-yn-3-ol enables large-scale synthesis of fat-soluble vitamins .
Table 3: Industrial Applications by Sector
| Sector | Use Case | Key Reaction |
|---|---|---|
| Fragrance | Linalool production | Selective hydrogenation |
| Pharmaceuticals | Vitamin E synthesis | Oxidative coupling |
| Agrochemicals | Pheromone analogs | Alkylation |
Biological and Antimicrobial Activity
Recent studies highlight its antimicrobial efficacy against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). Antioxidant assays (DPPH radical scavenging, IC₅₀: 25 µg/mL) suggest potential in oxidative stress mitigation.
Comparative Analysis with Structural Analogs
Table 4: Property Comparison with Related Compounds
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| 4,7-Dimethyloct-5-en-1-yn-3-ol | Alkyne, alcohol, alkene | 152.23 | Vitamin synthesis |
| Citronellyl acetate | Ester, alkene | 198.31 | Perfumery |
| Geraniol | Alcohol, alkene | 154.25 | Flavoring agent |
Challenges and Future Directions
Current research focuses on enhancing catalytic selectivity and reducing precious metal loadings in hydrogenation processes . Green chemistry approaches, such as solvent-free reactions, are under exploration to improve sustainability .
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